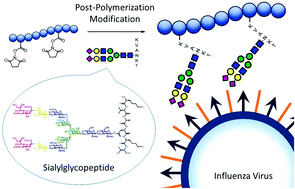Controlled synthesis of glycopolymers with pendant complex-type sialylglycopeptides and their binding affinity with a lectin and an influenza virus†
Polymer Chemistry Pub Date: 2019-09-02 DOI: 10.1039/C9PY00745H
Abstract
Glycopolymers bearing complex-type sialylglycopeptides (SGPs) were synthesized using polymers with pendant-activated esters, poly(N-succinimidyl acrylate)s (polyNSAs), and SGP in which N-acetylneuraminic acids were presented at the nonreducing ends. The SGP-grafted copolymers were synthesized successfully by post-polymerization modification of an amino group of SGP with N-succinimidyl esters on the polyNSAs, with different degrees of polymerization (DPs) and degrees of substitution (DSs) of SGP. The resulting glycopolymers bearing SGPs exhibited strong interaction with the corresponding lectin Sambucus sieboldiana agglutinin with higher association constant (Ka) values of the order of 107 M−1. Moreover, the glycopolymers bearing SGPs interacted strongly with the human influenza A virus because of the multivalency of the oligosaccharide moieties on the polymer backbone. Their binding affinities increased with increasing DP and DS of SGP. The glycopolymers did not potentially induce cytotoxicity in the cells.


Recommended Literature
- [1] Very low thermal conductivity in lanthanum phosphate–zirconia ceramic nanocomposites processed using a precipitation–peptization synthetic approach†
- [2] Infrared crystallography for framework and linker orientation in metal–organic framework films†
- [3] Characterising flow with continuous aeration in an oscillatory baffle flow reactor using residence time distribution†
- [4] Black phosphorus analogue tin sulfide nanosheets: synthesis and application as near-infrared photothermal agents and drug delivery platforms for cancer therapy†
- [5] A facile and versatile method for preparation of colored TiO2 with enhanced solar-driven photocatalytic activity†
- [6] Back cover
- [7] Filling carbon: a microstructure-engineered hard carbon for efficient alkali metal ion storage†
- [8] A highly active and stable 3D dandelion spore-structured self-supporting Ir-based electrocatalyst for proton exchange membrane water electrolysis fabricated using structural reconstruction†
- [9] Synthesis and characterization of novel zinc phthalocyanines as potential photosensitizers for photodynamic therapy of cancers
- [10] Towards a comprehensive understanding of platinum dissolution in acidic media










